molecular formula C18H21F3N6O2 B1683897 Buparlisib CAS No. 944396-07-0

Buparlisib

Número de catálogo: B1683897
Número CAS: 944396-07-0
Peso molecular: 410.4 g/mol
Clave InChI: CWHUFRVAEUJCEF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

The synthesis of Buparlisib involves several steps, starting with the preparation of key intermediates. The process typically includes the following steps:

    Formation of the Pyrimidine Ring: The synthesis begins with the formation of the pyrimidine ring, which is achieved through a series of condensation reactions involving appropriate starting materials.

    Introduction of the Morpholine Groups: The next step involves the introduction of morpholine groups at specific positions on the pyrimidine ring. This is usually done through nucleophilic substitution reactions.

    Formation of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a reaction involving trifluoromethylating agents.

    Final Assembly: The final step involves the coupling of the pyrimidine intermediate with a pyridine derivative to form this compound.

Industrial production methods for this compound are designed to be simple and easy to control, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

Buparlisib undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .

Mecanismo De Acción

Buparlisib exerts its effects by selectively inhibiting four isomers of PI3K: PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ. It competitively binds to the lipid kinase domain on adenosine 5’-triphosphate (ATP), thereby blocking the PI3K/AKT pathway. This inhibition leads to reduced cell proliferation, increased apoptosis, and decreased angiogenesis .

Comparación Con Compuestos Similares

Buparlisib is unique among PI3K inhibitors due to its pan-class I inhibition, targeting all four PI3K class I subtypes. Similar compounds include:

This compound’s broad-spectrum inhibition of PI3K makes it a versatile tool for studying the PI3K pathway and a promising candidate for cancer therapy .

Actividad Biológica

Buparlisib, also known as BKM120, is a pan-class I phosphoinositide 3-kinase (PI3K) inhibitor that has garnered attention for its potential in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, efficacy in clinical trials, and case studies that highlight its therapeutic applications.

This compound exerts its effects primarily through the inhibition of the PI3K pathway, which is crucial for cell growth, proliferation, and survival. By blocking this pathway, this compound induces apoptosis and cell cycle arrest in various cancer types.

Key Mechanisms:

  • Induction of Apoptosis: this compound has been shown to activate mitochondrial pathways leading to apoptosis. It influences the expression of pro-apoptotic proteins such as Bax and inhibits anti-apoptotic factors like Bcl-2, resulting in mitochondrial membrane potential disruption and subsequent cell death .
  • Cell Cycle Arrest: Studies indicate that this compound can cause G2/M phase arrest in cancer cells, particularly in T-cell acute lymphoblastic leukemia (TALL) cells . This effect is associated with changes in caspase activity and alterations in the phosphorylation states of key proteins involved in cell cycle regulation.

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

  • Absorption: After oral administration, this compound reaches peak plasma concentrations within approximately 1.5 hours .
  • Bioavailability: It exhibits high bioavailability and can effectively penetrate the blood-brain barrier, making it a candidate for treating central nervous system tumors .
  • Metabolism: The drug is metabolized primarily by cytochrome P450 enzymes, with a half-life that supports once-daily dosing regimens .

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly for breast cancer and other solid tumors.

Clinical Trials Overview

Study TypePatient PopulationTreatment RegimenResults
Phase IMetastatic ER+ Breast CancerThis compound + FulvestrantMTD: 100 mg; Clinical benefit rate: 58.6%
Phase IIRecurrent GlioblastomaThis compound MonotherapyDisease control rate: 49%; Median PFS: 63 days
Combination TherapyR/M Squamous Cell Carcinoma of Head and NeckThis compound + CetuximabDCR: 91%; Median PFS: 111 days

Case Studies

  • Breast Cancer Study : In a phase I trial involving postmenopausal women with ER+ metastatic breast cancer, this compound combined with fulvestrant showed a significant clinical benefit rate despite common adverse effects like fatigue and transaminases elevation .
  • Glioblastoma : A multicenter trial assessed this compound in patients with PI3K pathway-activated glioblastoma. The study reported a disease control rate of 49% with promising progression-free survival outcomes .
  • Head and Neck Cancer : In combination with cetuximab, this compound demonstrated enhanced efficacy compared to monotherapy, indicating a synergistic effect that warrants further investigation .

Propiedades

IUPAC Name

5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N6O2/c19-18(20,21)13-9-15(22)23-11-12(13)14-10-16(26-1-5-28-6-2-26)25-17(24-14)27-3-7-29-8-4-27/h9-11H,1-8H2,(H2,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHUFRVAEUJCEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50241486
Record name Buparlisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944396-07-0
Record name Buparlisib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944396-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Buparlisib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944396070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buparlisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11666
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Buparlisib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50241486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-5-(2,6-DIMORPHOLINOPYRIMIDIN-4-YL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUPARLISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZM2Z182GD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Buparlisib
Reactant of Route 2
Reactant of Route 2
Buparlisib
Reactant of Route 3
Reactant of Route 3
Buparlisib
Reactant of Route 4
Reactant of Route 4
Buparlisib
Reactant of Route 5
Reactant of Route 5
Buparlisib
Reactant of Route 6
Reactant of Route 6
Buparlisib

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.